molecular formula C14H21NO B4625601 2,6-dimethyl-4-(4-methylbenzyl)morpholine

2,6-dimethyl-4-(4-methylbenzyl)morpholine

Cat. No. B4625601
M. Wt: 219.32 g/mol
InChI Key: HBWPJYOTLIHNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(4-methylbenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. The compound is synthesized using a specific method, and its mechanism of action has been extensively studied.

Scientific Research Applications

Morpholine Derivatives and Pharmacological Interest

Morpholine, a core structure in the chemical , is a key moiety in various pharmacologically active compounds. Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their versatile structure. These activities include but are not limited to antimicrobial, antifungal, and anticancer properties. The exploration and development of morpholine-containing compounds have been a significant area of interest for medicinal chemistry, aiming to design and synthesize novel therapeutic agents with enhanced efficacy and safety profiles (Asif & Imran, 2019).

Environmental Applications: Photocatalytic Degradation

The compound's structural similarity to morpholine suggests potential relevance in environmental applications, such as the photocatalytic degradation of pollutants. Morpholine and its derivatives have been studied in the context of water treatment, where their degradation by photocatalytic processes using TiO2 under UV light has been explored. These studies aim to understand the mechanisms underlying the degradation pathways of such organic compounds in water, contributing to the development of more efficient methods for removing pollutants from wastewater (Pichat, 1997).

properties

IUPAC Name

2,6-dimethyl-4-[(4-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-4-6-14(7-5-11)10-15-8-12(2)16-13(3)9-15/h4-7,12-13H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWPJYOTLIHNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.